Oxidative Stability Index (OSI): Pecan Oil Outperforms Walnut, Camellia oleifera, and Torreya grandis Oils
Pecan oil demonstrates the highest oxidative stability among four woody oil plant species directly compared. The Oil Stability Index (OSI) of pecan oil was 15.06 hours, markedly higher than that of Camellia oleifera oil, Torreya grandis oil, and walnut oil [1]. In a separate study of seven tree nut oils, pecan and pistachio oils were ranked as the most oxidatively stable, whereas pine nut and walnut oils were the least stable under both accelerated autoxidation and photooxidation conditions [2]. In a third study, pecan oils from Mexican native varieties exhibited OSI values from 8.5 to 10.8 hours at 110°C, a range described as similar or superior to extra-virgin olive oil and unrefined sesame oil [3].
| Evidence Dimension | Oil Stability Index (OSI) at accelerated oxidation conditions |
|---|---|
| Target Compound Data | OSI = 15.06 h (Wang et al., 2024); OSI = 8.5–10.8 h at 110°C (Toro-Vazquez & Pérez-Briceño, 1998); OSI = 9.8 h (Oro et al., 2009) |
| Comparator Or Baseline | Walnut oil: OSI markedly lower (least stable among 4 species); Camellia oleifera oil and Torreya grandis oil: intermediate OSI; Pine nut and walnut: least stable among 7 tree nut oils (Miraliakbari & Shahidi, 2008) |
| Quantified Difference | Pecan oil OSI was the highest among four species tested; oxidation stability ranking: pecan > C. oleifera > T. grandis > walnut [1]. Pecan and pistachio were the most stable; pine nut and walnut the least stable [2]. |
| Conditions | Accelerated oxidation conditions; Schaal oven test; 110°C; monitoring via conjugated dienes, peroxide value, p-anisidine value, and headspace volatiles |
Why This Matters
Superior oxidative stability directly translates to longer shelf-life and reduced rancidity in formulated products, making pecan oil a preferred procurement choice over walnut oil for applications requiring extended ambient storage without synthetic antioxidants.
- [1] Wang, Y.; Yang, L.; Yao, X.; Wang, K.; Cao, Y.; Zhang, C.; Chang, J.; Ren, H. Oxidation stability of seed oils from four woody oil plant species. CyTA – Journal of Food 2024, 22 (1), 1–11. DOI: 10.1080/19476337.2023.2285839. View Source
- [2] Miraliakbari, H.; Shahidi, F. Oxidative stability of tree nut oils. Journal of Agricultural and Food Chemistry 2008, 56 (12), 4751–4759. DOI: 10.1021/jf8000982. View Source
- [3] Toro-Vazquez, J.F.; Pérez-Briceño, F. Chemical and physicochemical characteristics of pecan (Carya illinoensis) oil native of the central region of Mexico. Journal of Food Lipids 1998, 5 (3), 211–231. DOI: 10.1111/j.1745-4522.1998.tb00121.x. View Source
